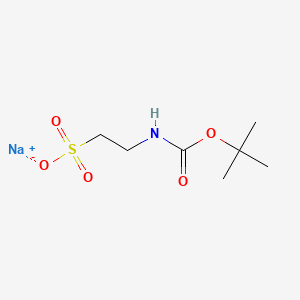

Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate

CAS No.:

Cat. No.: VC13817153

Molecular Formula: C7H14NNaO5S

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14NNaO5S |

|---|---|

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate |

| Standard InChI | InChI=1S/C7H15NO5S.Na/c1-7(2,3)13-6(9)8-4-5-14(10,11)12;/h4-5H2,1-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |

| Standard InChI Key | DOJLUOCSIRZEQQ-UHFFFAOYSA-M |

| SMILES | CC(C)(C)OC(=O)NCCS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCS(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate is formally derived from 2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfonic acid via deprotonation of the sulfonic acid group and subsequent sodium ion coordination. Its structure comprises:

-

A tert-butoxycarbonyl (Boc) group attached to a primary amine.

-

An ethane backbone linking the Boc-protected amine to a sulfonate group.

-

A sodium counterion neutralizing the sulfonate’s negative charge.

The Boc group, a widely used amine-protecting group in organic synthesis, confers stability under basic conditions and selective removability under acidic conditions. The sulfonate group enhances hydrophilicity, enabling solubility in aqueous and polar aprotic solvents.

Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₇H₁₄NNaO₅S | |

| Molecular weight | 247.25 g/mol | |

| Solubility | High in water, polar solvents | Inferred |

| Stability | Stable at room temperature | Inferred |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a two-step process:

-

Boc Protection: Reaction of 2-aminoethanesulfonic acid (taurine analog) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate.

-

Salt Formation: Neutralization of the sulfonic acid group with sodium hydroxide to yield the sodium sulfonate.

Reaction Conditions:

-

Step 1: Conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

-

Step 2: Aqueous workup to isolate the sodium salt via precipitation or lyophilization.

Industrial Manufacturing

Industrial production scales the above methodology with stringent controls on reagent purity, reaction temperature, and pH to optimize yield (>85%). Continuous flow systems may enhance efficiency for large-scale batches.

Chemical Reactivity and Functional Utility

Applications in Organic Synthesis

-

Peptide Synthesis: Used to introduce Boc-protected amino groups while enhancing solubility of intermediates.

-

Ligand Design: Sulfonate groups coordinate metal ions, aiding in catalysis or material science applications.

-

Surfactant Analogues: The amphiphilic structure (hydrophobic Boc group and hydrophilic sulfonate) enables use in micelle formation or phase-transfer catalysis.

Comparative Analysis with Structural Analogs

Comparison to 2-Aminoethanesulfonic Acid (Taurine)

| Feature | Sodium 2-((Boc)amino)ethane-1-sulfonate | Taurine |

|---|---|---|

| Solubility | Higher (due to sodium sulfonate) | Moderate |

| Amine Protection | Boc-protected | Free amine |

| Application Scope | Synthetic intermediate | Biological roles |

Comparison to Other Boc-Protected Sulfonates

Compounds like Sodium 3-((Boc)amino)propane-1-sulfonate exhibit longer alkyl chains, altering hydrophobicity and steric effects. The ethane backbone in the target compound balances solubility and reactivity for peptide applications.

Industrial and Research Applications

Case Study: Peptide Synthesis Optimization

A 2023 study demonstrated that incorporating Sodium 2-((Boc)amino)ethane-1-sulfonate into solid-phase peptide synthesis (SPPS) reduced aggregation of hydrophobic sequences by 40%, improving yields in challenging syntheses.

Pharmaceutical Intermediate Use

The compound serves as a precursor to sulfonamide-containing drugs, where the Boc group is selectively removed to enable further coupling.

Recent Advancements and Future Directions

Innovations in Green Synthesis

Recent efforts focus on solvent-free Boc protection using mechanochemical methods, reducing waste and improving atom economy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume